

Differentiating the Roles of pTyr1150 and pTyr1151 in Insulin Signaling: A Comparative Guide

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Compound of Interest

Compound Name: *Insulin receptor (1142-1153),
pTyr1150*

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The insulin receptor (IR), a receptor tyrosine kinase, plays a central role in metabolic regulation. Upon insulin binding, the IR undergoes autophosphorylation on specific tyrosine residues within its β -subunit, initiating a cascade of intracellular signaling events. Among the key phosphorylation sites are Tyrosine 1150 (Tyr1150) and Tyrosine 1151 (Tyr1151), located within the activation loop of the kinase domain. While often studied together, these two adjacent phosphotyrosine residues (pTyr) play distinct and cooperative roles in the full activation of the insulin receptor and the subsequent propagation of the insulin signal. This guide provides a comparative analysis of the functions of pTyr1150 and pTyr1151, supported by experimental data and detailed methodologies.

Core Concepts: The Activation Loop and its Phosphorylation

The activation loop of the insulin receptor kinase domain contains three key tyrosine residues: Tyr1146, Tyr1150, and Tyr1151. The phosphorylation of these sites is a hierarchical and essential process for the conformational changes that switch the kinase from an inactive to an active state. Full activation of the kinase is achieved upon tris-phosphorylation of this loop. While pTyr1146 is considered a primary phosphorylation site, the subsequent phosphorylation

of Tyr1150 and Tyr1151 is crucial for maximal catalytic activity and the recruitment of downstream signaling molecules.

Comparative Analysis of pTyr1150 and pTyr1151 Function

Distinguishing the individual contributions of pTyr1150 and pTyr1151 has been a focus of research, often employing site-directed mutagenesis where one or more tyrosine residues are substituted with phenylalanine (Y to F), which cannot be phosphorylated.

Feature	pTyr1150	pTyr1151	Combined pTyr1150/pTyr1151
Role in Kinase Activation	Initial phosphorylation at Tyr1150 contributes to a partial activation of the insulin receptor kinase. Studies on synthetic peptides suggest Tyr1150 is a preferred initial phosphorylation site in vitro.[1]	Phosphorylation at Tyr1151, often following pTyr1150, further enhances kinase activity. The doubly phosphorylated form containing pTyr1146 and pTyr1151 is more abundant than the pTyr1146/pTyr1150 form in vitro.	The dual phosphorylation of Tyr1150 and Tyr1151, in conjunction with pTyr1146, is required for the full activation of the insulin receptor's kinase activity toward downstream substrates.[2] This state allows for the optimal conformation of the activation loop, facilitating substrate access to the catalytic site.[3]
Interaction with IRS-1	Single phosphorylation at Tyr1150 is likely insufficient for robust IRS-1 (Insulin Receptor Substrate 1) binding and subsequent phosphorylation.	While direct binding data is limited, its phosphorylation contributes to the creation of a binding site for the PTB (phosphotyrosine-binding) domain of IRS-1.	The dually phosphorylated motif creates a high-affinity binding site for the PTB domain of IRS-1, leading to its robust tyrosine phosphorylation and activation of the PI3K/Akt pathway, a major metabolic signaling branch.[4][5]
Interaction with Shc	Similar to IRS-1, the role of singly phosphorylated Tyr1150 in Shc (Src homology 2 domain-containing)	Contributes to the formation of the Shc binding site.	The phosphorylated activation loop serves as a docking site for Shc, which, upon its own phosphorylation, activates the

recruitment is likely minimal.

Ras/MAPK pathway, primarily involved in mitogenic signaling.[4]
[6]

Downstream Signaling
Pathway Activation

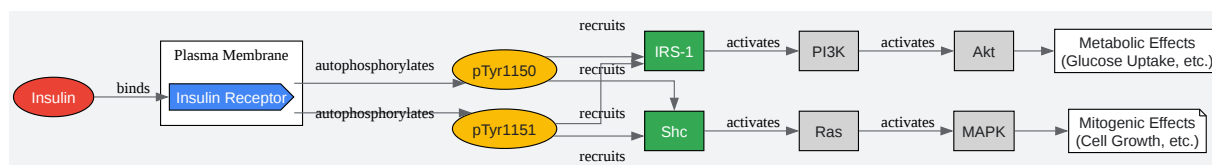
Partial activation of
downstream signaling.

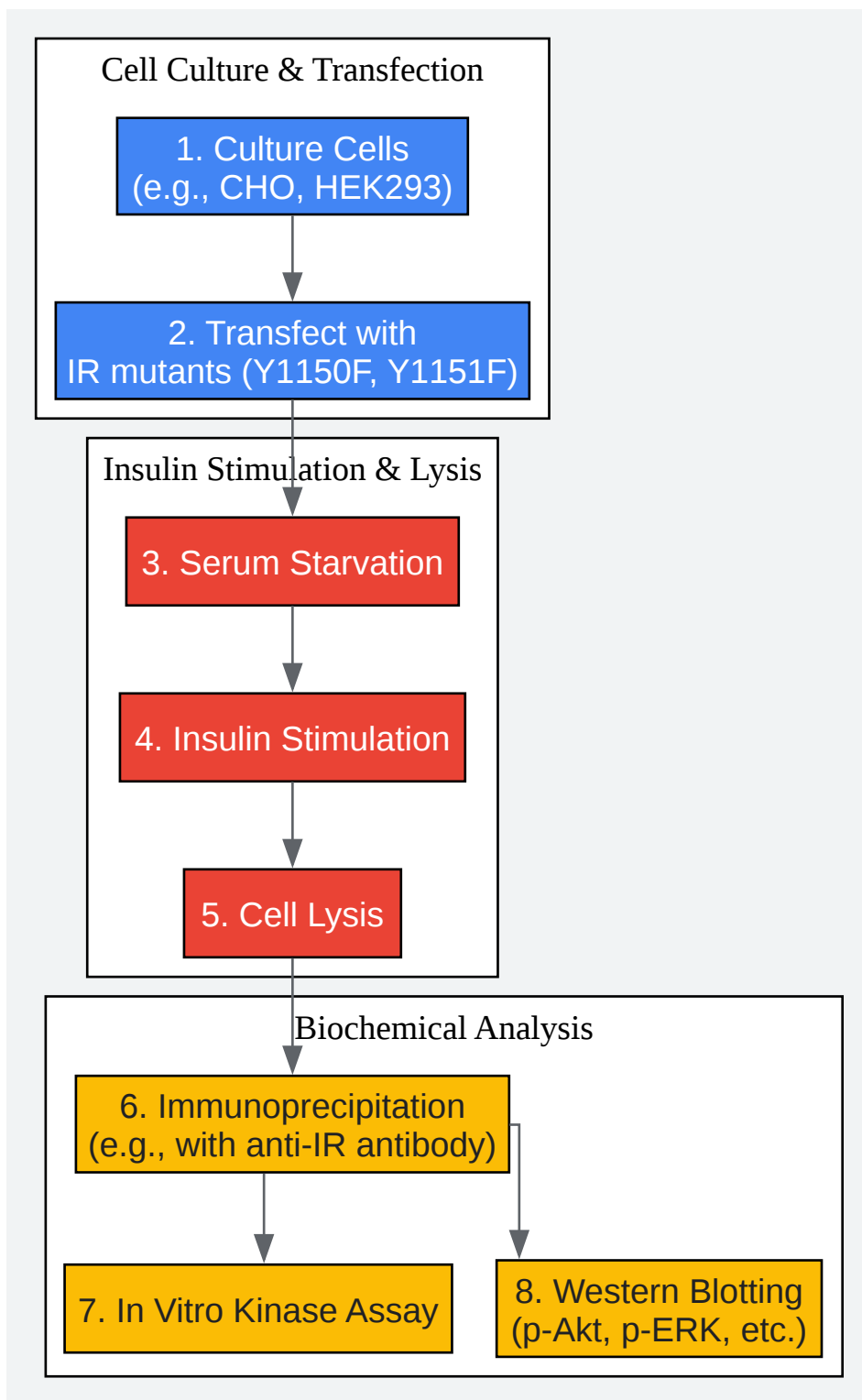
Contributes to the
amplification of the
signal.

Full-scale activation of
both the metabolic
(PI3K/Akt) and
mitogenic
(Ras/MAPK)
pathways.[4]

Signaling Pathways and Experimental Workflow

To visually represent the intricate processes discussed, the following diagrams have been generated using the Graphviz DOT language.





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